molecular formula C10H14N4O2 B1399555 4-(2-Hydrazinoisonicotinoyl)morpholine CAS No. 1248796-90-8

4-(2-Hydrazinoisonicotinoyl)morpholine

Cat. No. B1399555
CAS RN: 1248796-90-8
M. Wt: 222.24 g/mol
InChI Key: PJHXDBPCGBEPSQ-UHFFFAOYSA-N
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Description

4-(2-Hydrazinoisonicotinoyl)morpholine is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol. It is used for medicinal purposes and in pharmaceutical testing .


Synthesis Analysis

Morpholines, including 4-(2-Hydrazinoisonicotinoyl)morpholine, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine, the core structure of 4-(2-Hydrazinoisonicotinoyl)morpholine, is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .


Chemical Reactions Analysis

Morpholines, including 4-(2-Hydrazinoisonicotinoyl)morpholine, can undergo a variety of chemical reactions due to their structure. The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .


Physical And Chemical Properties Analysis

Morpholine, the core structure of 4-(2-Hydrazinoisonicotinoyl)morpholine, is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It is heavier than air, and its vapors can travel a significant distance to a source of ignition and "flash back" .

Mechanism of Action

While the specific mechanism of action for 4-(2-Hydrazinoisonicotinoyl)morpholine is not found in the search results, morpholine derivatives have been found to inhibit certain fungal enzymes, affecting fungal sterol synthesis pathways .

Safety and Hazards

Morpholine can cause irritation to the eyes, skin, nose, and respiratory system. It can also cause visual disturbance and cough. In animals, it has been shown to cause liver and kidney damage . It is classified as a flammable liquid and vapor, and it is harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Morpholine and its derivatives, including 4-(2-Hydrazinoisonicotinoyl)morpholine, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on further understanding the synthesis, properties, and applications of these compounds. For instance, a recent study investigated the H-abstraction reaction of morpholine with a hydroxyl radical, which could have implications for understanding the degradation of morpholine in the atmosphere .

properties

IUPAC Name

(2-hydrazinylpyridin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-13-9-7-8(1-2-12-9)10(15)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHXDBPCGBEPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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